1-(4-fluorophenyl)-3-methyl-4-oxo-N-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Description
1-(4-fluorophenyl)-3-methyl-4-oxo-N-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C20H15FN4O2 and its molecular weight is 362.364. The purity is usually 95%.
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Biological Activity
The compound 1-(4-fluorophenyl)-3-methyl-4-oxo-N-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
The biological activity of the compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and inflammation. Research indicates that compounds in this class often target kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties against various cell lines. The following table summarizes key findings related to its cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 0.01 | Inhibition of Aurora-A kinase |
NCI-H460 | 0.03 | Induction of apoptosis |
A549 | 26 | Inhibition of cell growth |
Hep-2 | 3.25 | Cytotoxicity through apoptosis |
These findings suggest that the compound exhibits potent activity against breast cancer (MCF7) and lung cancer (A549) cell lines, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models. For example:
- In vitro studies demonstrated a decrease in IL-6 and TNF-alpha levels in macrophages treated with the compound.
- In vivo models showed reduced paw edema in rats subjected to carrageenan-induced inflammation.
Case Studies
- Study on MCF7 Cell Line : A study by Li et al. evaluated the compound's effect on the MCF7 breast cancer cell line, revealing an IC50 value of 0.01 µM, indicating strong cytotoxicity compared to standard chemotherapeutics .
- Aurora-A Kinase Inhibition : Another study highlighted that the compound inhibits Aurora-A kinase with an IC50 value of 0.16 µM, which is critical for its anticancer activity .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-methyl-4-oxo-N-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-12-17-18(26)16(20(27)23-14-5-3-2-4-6-14)11-22-19(17)25(24-12)15-9-7-13(21)8-10-15/h2-11H,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNPKHJOYRBDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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